molecular formula C11H11ClN2OS B2640041 (S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol CAS No. 1388893-94-4

(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol

Cat. No.: B2640041
CAS No.: 1388893-94-4
M. Wt: 254.73
InChI Key: ZONHZEXVQRYYPW-LURJTMIESA-N
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Description

(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol is a complex organic compound characterized by its unique structure, which includes a chloro-substituted cyclopenta-thieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the cyclopenta-thieno-pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chloro group is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Reduction and Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amines, thiols, ethers.

Scientific Research Applications

(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

    ®-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol: The enantiomer of the compound, with similar but distinct biological activities.

    2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol: The racemic mixture, exhibiting properties of both enantiomers.

Uniqueness: The (S)-enantiomer is often preferred in research due to its specific stereochemistry, which can result in higher selectivity and potency in biological applications compared to the racemic mixture or the ®-enantiomer.

Properties

IUPAC Name

2-[(3S)-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-10-9-8-6(3-4-15)1-2-7(8)16-11(9)14-5-13-10/h5-6,15H,1-4H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONHZEXVQRYYPW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCO)C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCO)C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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